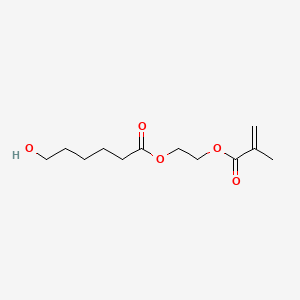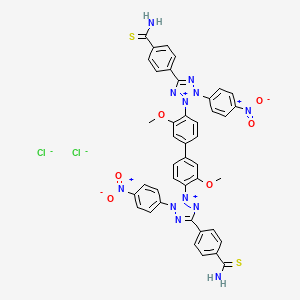
2,5-Di-tert-butylphenyl isocyanate
Übersicht
Beschreibung
2,5-Di-tert-butylphenyl isocyanate: is an organic compound with the molecular formula C15H21NO . It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further substituted with an isocyanate group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Isonitriles: Another efficient method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the decarboxylative isocyanation of carboxylic acids with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide, catalyzed by 4-dimethylaminopyridine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,5-Di-tert-butylphenyl isocyanate can undergo substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Cycloaddition Reactions: It can participate in cycloaddition reactions with various compounds to form complex cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Trifluoroacetic anhydride and 4-dimethylaminopyridine are commonly used catalysts in these reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 2,5-Di-tert-butylphenyl isocyanate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of new drugs due to its ability to form stable urea and carbamate linkages, which are important in medicinal chemistry.
Industry:
Wirkmechanismus
Mechanism:
Isocyanate Group Reactivity: The isocyanate group in 2,5-Di-tert-butylphenyl isocyanate is highly reactive towards nucleophiles, leading to the formation of stable urea and carbamate linkages.
Molecular Targets: The primary molecular targets are nucleophilic sites on other molecules, such as amines and alcohols.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl isocyanate: Similar in structure but lacks the additional tert-butyl group on the phenyl ring.
1,4-Di-tert-butyl-2-isocyanatobenzene: Another similar compound with a slightly different substitution pattern on the phenyl ring.
Uniqueness:
Eigenschaften
IUPAC Name |
1,4-ditert-butyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-8-12(15(4,5)6)13(9-11)16-10-17/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXPRRFOBXEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404878 | |
| Record name | 2,5-Di-tert-butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-99-1 | |
| Record name | 2,5-Di-tert-butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)









